molecular formula C24H17Br2N3O6 B14949882 N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B14949882
M. Wt: 603.2 g/mol
InChI Key: JFXHKKXBDKWQEO-KTEIVBOZSA-N
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Description

N-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-({2-[(E)-1-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE is a complex organic compound that features a benzodioxole ring and a dibromo-dihydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-({2-[(E)-1-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Dibromo-Dihydroxyphenyl Group: This step involves bromination and hydroxylation reactions.

    Coupling Reactions: The final product is obtained by coupling the benzodioxole and dibromo-dihydroxyphenyl intermediates under specific conditions, often involving catalysts and solvents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions could target the carbonyl or azomethine groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigating its interactions with enzymes or receptors.

    Drug Development: Potential as a lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Exploring its efficacy in treating diseases or conditions.

    Diagnostic Tools: Use in imaging or as a biomarker.

Industry

    Materials Science: Incorporation into polymers or other materials for enhanced properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-({2-[(E)-1-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-ETHENYL]BENZAMIDE: Lacks the dibromo-dihydroxyphenyl group.

    N-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-({2-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE: Lacks the bromine atoms.

Uniqueness

The presence of both the benzodioxole ring and the dibromo-dihydroxyphenyl group in N-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-({2-[(E)-1-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE makes it unique. These structural features could confer specific chemical reactivity and biological activity that are not present in similar compounds.

Properties

Molecular Formula

C24H17Br2N3O6

Molecular Weight

603.2 g/mol

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H17Br2N3O6/c25-16-10-15(21(30)20(26)22(16)31)11-27-29-24(33)17(28-23(32)14-4-2-1-3-5-14)8-13-6-7-18-19(9-13)35-12-34-18/h1-11,30-31H,12H2,(H,28,32)(H,29,33)/b17-8+,27-11+

InChI Key

JFXHKKXBDKWQEO-KTEIVBOZSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N/N=C/C3=CC(=C(C(=C3O)Br)O)Br)/NC(=O)C4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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